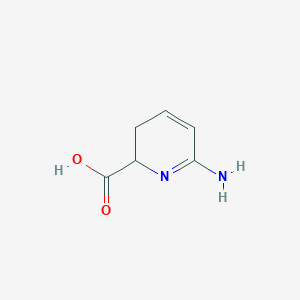

6-amino-2,3-dihydropyridine-2-carboxylic Acid

説明

特性

IUPAC Name |

6-amino-2,3-dihydropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1,3-4H,2H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXVEBQHGUTAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=NC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436207 | |

| Record name | 6-Amino-2,3-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147782-44-3 | |

| Record name | 6-Amino-2,3-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Modifications for Carboxylic Acid Incorporation

To adapt this method for 6-amino-2,3-dihydropyridine-2-carboxylic acid, the following adjustments are proposed:

-

Substrate Selection : Replace malononitrile with cyanoacetic acid to introduce the carboxylic acid moiety.

-

Catalyst System : Employ betaine or guanidine carbonate to enhance cyclization efficiency, as demonstrated in prior studies.

-

Post-Synthetic Hydrolysis : Hydrolyze the nitrile group at the 2-position using acidic or basic conditions to yield the carboxylic acid functionality.

Structural Characterization and Validation

Critical to all synthetic routes is rigorous structural validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly , , and HSQC analyses, has been instrumental in confirming the regiochemistry of pyridine derivatives. For example, in the synthesis of 6-amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile (5a ), HSQC spectra confirmed the presence of a benzyl group (δ 4.32 ppm, ) and aromatic protons (δ 7.20–7.40 ppm) .

化学反応の分析

Types of Reactions

6-amino-2,3-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form dihydropyridine derivatives with different substitution patterns.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced dihydropyridine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential as a precursor for developing new therapeutic agents:

- Anti-Cancer Activity : Studies have demonstrated that derivatives of 6-amino-2,3-dihydropyridine-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. Specifically, certain derivatives have been identified as having potent anti-cancer properties when combined with small molecule inhibitors targeting specific cancer pathways .

- Mechanism of Action : The compound interacts with molecular targets through hydrogen bonding and ionic interactions, modulating enzyme and receptor activities that are crucial in cancer progression.

Research indicates that 6-amino-2,3-dihydropyridine-2-carboxylic acid may possess various biological activities:

- Antibacterial Properties : In vitro studies have shown efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

- Antioxidant Activity : The compound has been assessed for its ability to scavenge free radicals, indicating possible applications in oxidative stress-related conditions .

Material Science

The compound is also explored for its utility in developing new materials:

- Polymer Production : Its unique structure allows it to serve as a building block for synthesizing polymers with specific properties suitable for coatings and other industrial applications.

Case Studies

作用機序

The mechanism of action of 6-amino-2,3-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, the compound has been shown to exhibit anti-cancer activity by inhibiting specific kinase and proteasome pathways .

類似化合物との比較

The following table summarizes key structural and functional differences between 6-amino-2,3-dihydropyridine-2-carboxylic acid and its analogs:

Structural and Functional Insights

Amino Group Positioning

- The 6-amino group in the target compound and its analogs (e.g., 6-amino-2,4,5-trimethylpyridin-3-ol) is critical for bioactivity. In anti-TNF-α studies, the amino-pyridine scaffold demonstrated efficacy in reducing inflammation, suggesting that the amino group’s position modulates target binding .

- Substitution with electron-withdrawing groups (e.g., Cl in 3-chloro-6-hydroxypyridine-2-carboxylic acid) increases acidity (pKa ~1.5–2.5 for carboxylic acid) compared to electron-donating amino groups (pKa ~4–5) .

Ring Saturation

Functional Group Modifications

- Carboxylic Acid vs. Ester/Amide : The carboxylic acid group in the target compound may improve water solubility but limit membrane permeability. Methyl esters (e.g., ) or amides (e.g., PF-01247324) are common prodrug strategies to enhance bioavailability .

- Hydrophobic Substituents : Methyl or trichlorophenyl groups () increase lipophilicity (logP +1.5–3.0), which could enhance CNS penetration but reduce aqueous solubility.

生物活性

6-Amino-2,3-dihydropyridine-2-carboxylic acid (ADPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

ADPCA features a dihydropyridine core with an amino group at position 6 and a carboxylic acid at position 2. The structural formula can be represented as follows:

This unique structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of ADPCA is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and ionic interactions. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group facilitates ionic interactions. These interactions have been shown to modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:

- Anti-cancer Activity : ADPCA has demonstrated inhibitory effects on specific kinase and proteasome pathways, which are crucial in cancer cell proliferation and survival .

- Antibacterial Properties : Studies indicate that ADPCA exhibits moderate antibacterial activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa .

Table 1: Summary of Biological Activities of ADPCA

Case Study 1: Anti-Cancer Activity

In a study evaluating the cytotoxic effects of ADPCA derivatives against various cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity. For instance, derivative 5o showed potent anti-cancer activity against glioblastoma cells with an EC50 value of 15 μM . The study highlighted the potential of these compounds in combination therapies targeting multiple signaling pathways in cancer treatment.

Case Study 2: Antibacterial Efficacy

A separate investigation assessed the antibacterial properties of ADPCA using the agar well-diffusion method. The compound was tested against Pseudomonas aeruginosa and exhibited significant inhibition compared to standard antibiotics like ciprofloxacin . The minimum inhibitory concentration (MIC) was determined, providing insight into its potential as an alternative antibacterial agent.

Research Findings

Recent research has expanded on the understanding of ADPCA's biological activities:

- Cytotoxicity Studies : A comprehensive analysis using the sulforhodamine B (SRB) assay demonstrated that ADPCA derivatives were effective against multiple tumor types, including prostate adenocarcinoma (PC-3) and breast adenocarcinoma (MCF-7) .

- Molecular Docking Studies : Docking studies have elucidated the binding modes of ADPCA with target proteins, providing a rationale for its observed biological activities .

Q & A

Q. What are the recommended synthetic routes for 6-amino-2,3-dihydropyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursor amines with carbonyl-containing reagents. For example, reductive amination or ring-closing metathesis can be employed. Key factors include:

- Catalyst selection : Transition metals (e.g., Pd or Ru) or Brønsted acids may stabilize intermediates .

- Solvent system : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while aqueous conditions may improve regioselectivity .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-oxidation or decarboxylation .

Validate purity via HPLC (≥98% recommended for biological assays) and characterize intermediates using and .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound across different studies?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. To resolve this:

- Standardize solvents : Use deuterated DMSO or CDCl₃ for NMR, as they minimize shifts caused by hydrogen bonding .

- X-ray crystallography : Resolve absolute configuration and tautomeric forms (e.g., lactam vs. carboxylic acid) via single-crystal analysis .

- Dynamic NMR : Probe exchange processes between tautomers by varying temperature .

Q. What are the best practices for quantifying 6-amino-2,3-dihydropyridine-2-carboxylic acid in complex matrices (e.g., biological samples)?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions at m/z 169 → 123 (quantifier) and 169 → 95 (qualifier) .

- Internal standards : Isotopically labeled analogs (e.g., - or -labeled) improve accuracy in biological matrices .

- Sample preparation : Acidic protein precipitation (e.g., 1% TFA) minimizes interference from plasma proteins .

Advanced Research Questions

Q. How does the pH-dependent stability of 6-amino-2,3-dihydropyridine-2-carboxylic acid impact its storage and experimental applications?

Methodological Answer:

- Stability profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. The compound degrades rapidly above pH 7 via hydrolysis of the dihydropyridine ring .

- Storage recommendations : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation .

- Buffering in assays : Use citrate (pH 4–6) or phosphate (pH 6–7) buffers to maintain stability during kinetic studies .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The carboxylic acid group acts as an electrophilic site, while the amino group participates in nucleophilic attacks .

- Molecular docking : Simulate interactions with enzymatic targets (e.g., dihydrofolate reductase) to prioritize synthetic modifications .

- pKa prediction : Tools like MarvinSketch estimate pKa values (~4.2 for COOH, ~8.1 for NH₂) to guide reaction design .

Q. How can researchers resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Assay standardization : Control cofactors (e.g., NADPH in reductase assays) and pre-incubation times to ensure reproducibility .

- Orthogonal assays : Combine fluorescence-based activity screening with ITC (isothermal titration calorimetry) to validate binding thermodynamics .

- Metabolite profiling : Use HR-MS to rule out off-target effects from degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。